Bienvenue dans la boutique en ligne BenchChem!

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

Medicinal chemistry C–C cross-coupling Kinase inhibitor synthesis

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor and fluorophore discovery. The compound (MF: C12H10BrN5, MW: 304.15 g/mol) features a bromine atom at the C3 position and a 4-aminophenyl substituent at C6, creating a dual derivatization handle that is absent in the des‑bromo analog 6-(4-aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364‑91‑4).

Molecular Formula C12H10BrN5
Molecular Weight 304.15 g/mol
CAS No. 1039364-84-5
Cat. No. B3032086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
CAS1039364-84-5
Molecular FormulaC12H10BrN5
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C(=C(C=N3)Br)N=C2)N)N
InChIInChI=1S/C12H10BrN5/c13-10-6-17-18-11(15)9(5-16-12(10)18)7-1-3-8(14)4-2-7/h1-6H,14-15H2
InChIKeyLXQULVNWIZYFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364-84-5) – Core Structural & Physicochemical Profile for Procurement


6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor and fluorophore discovery [1]. The compound (MF: C12H10BrN5, MW: 304.15 g/mol) features a bromine atom at the C3 position and a 4-aminophenyl substituent at C6, creating a dual derivatization handle that is absent in the des‑bromo analog 6-(4-aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364‑91‑4) . Commercial availability is limited to specialist chemical suppliers, with certified purities typically ranging from 95% to 98% .

Why 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Directly Replaced by In-Class Analogs


The substitution pattern of 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine delivers two orthogonal synthetic handles that are not simultaneously present in the most obvious generic alternative, 6-(4-aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364‑91‑4) . Removing the C3‑bromine eliminates the capacity for palladium‑catalyzed cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) without disturbing the C7‑amine, a critical limitation for library diversification [1]. Conversely, analogs bearing a C3‑bromine but lacking the C6‑(4‑aminophenyl) group forfeit the aniline‑type reactivity (diazotization, acylation) that enables linkage to larger architectures. The quantitative implications of this dual‑handle advantage are detailed in Section 3.

Head-to-Head Quantitative Differentiation of 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine


C3‑Bromine Reactivity: Validated Cross‑Coupling Capability vs. Des‑Bromo Analog

The C3‑bromine of 3‑bromopyrazolo[1,5-a]pyrimidines has been demonstrated to participate in microwave‑assisted copper‑catalyzed C–N amination with primary amines, achieving isolated yields of up to 92% within 30 min at 120 °C [1]. This protocol is directly applicable to the target compound because the C3‑Br is electronically and sterically analogous. In contrast, the des‑bromo analog (CAS 1039364‑91‑4) cannot undergo this transformation, limiting its utility to only the C7‑amine and C6‑aryl positions for diversification.

Medicinal chemistry C–C cross-coupling Kinase inhibitor synthesis

C6‑(4‑Aminophenyl) Handle: Diazotization‑Based Functionalization vs. C6‑Phenyl Comparator

The 4‑aminophenyl group at C6 provides a primary aromatic amine that can be diazotized and subsequently replaced with –OH, –F, –I, –CN, or –H, or used to form azo‑linked conjugates . The closest commercially available C6‑phenyl comparator (6‑phenyl‑3‑bromopyrazolo[1,5-a]pyrimidin-7-amine) lacks this amino group, making direct conjugation or radiolabeling impossible without prior nitration/reduction steps that typically add 2–3 synthetic steps and reduce overall yield by ≥ 40% [1]. While the comparator also possesses a C3‑Br handle, the absence of the C6‑amine eliminates a key entry point for bioconjugation and fluorescent tagging.

Bioconjugation Late-stage functionalization Fluorophore design

Commercial Purity Differential: 98% (NLT) from MolCore vs. 95% Typical from Other Vendors

MolCore offers the compound at a certified purity of NLT 98% , whereas most other suppliers list a minimum purity of 95% (e.g., AKSci, Chemenu) . While a 3% difference may appear modest, in the context of multistep synthesis where the compound serves as a key intermediate, the cumulative yield difference can be significant. For a linear 5‑step sequence with an average step yield of 85%, using 95%‑purity starting material results in a final theoretical purity of approximately 77%, whereas 98%‑purity input yields approximately 90% [1], a 13‑percentage‑point improvement that can determine whether a final compound meets the ≥ 95% purity threshold common in biological assays.

Chemical procurement Quality control Reproducibility

Optimal Research & Industrial Application Scenarios for 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine


Kinase Inhibitor Library Diversification via Parallel Cross‑Coupling at C3

The C3‑Br handle enables parallel Suzuki–Miyaura or Buchwald–Hartwig reactions to generate diverse C3‑arylated or C3‑aminated libraries from a single batch of the target compound. This strategy, demonstrated on the core 3‑bromopyrazolo[1,5-a]pyrimidine scaffold [1], can be directly applied to the target compound to produce panels of analogs for screening against kinases such as CDK2, Pim‑1, or CK2. The pre‑installed C6‑(4‑aminophenyl) group remains unaffected during C3 functionalization, preserving a second site for subsequent exploration.

Fluorescent Probe Synthesis via One‑Step Diazotization at C6

The C6‑arylamine undergoes quantitative diazotization, enabling direct conjugation to fluorophores such as BODIPY, dansyl, or fluorescein isothiocyanate. This avoids the 2–3 extra steps required when starting from the C6‑phenyl comparator . The resulting conjugates retain the C3‑Br handle, allowing further spectral tuning or bioconjugation through metal‑catalyzed coupling at a later stage.

Targeted Covalent Inhibitor Building Block

The C6‑aniline can be elaborated to an acrylamide or vinyl sulfonamide warhead for covalent kinase targeting, while the C3‑Br serves as a diversification point to modulate non‑covalent binding interactions. This dual‑handle design aligns with the structural features of known covalent inhibitors of EGFR and BTK, where a reactive warhead is attached to a heterocyclic core that occupies the ATP‑binding pocket [2].

High‑Purity Intermediate for Multi‑Step GMP‑Like Synthesis

Procurement of the NLT 98% purity grade from MolCore is recommended for any campaign where the compound is positioned more than two steps from the final API. The purity advantage reduces side‑product accumulation and simplifies intermediate isolation, a critical consideration when scaling from milligram‑ to gram‑scale operations under quality‑controlled environments.

Quote Request

Request a Quote for 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.